5-(二乙基氨基)-2-羟基苯甲醛

描述

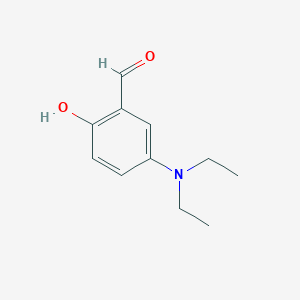

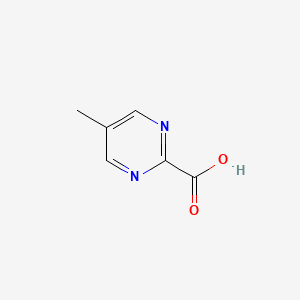

“5-(Diethylamino)-2-hydroxybenzaldehyde” is a compound that contains a benzaldehyde group, a diethylamino group, and a hydroxy group. The benzaldehyde group consists of a benzene ring with a formyl group (-CHO), which is a carbonyl center bonded to hydrogen. The diethylamino group consists of an amine group bonded to two ethyl groups. The hydroxy group consists of a hydrogen atom bonded to an oxygen atom.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzaldehyde derivative with a diethylamino group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of “5-(Diethylamino)-2-hydroxybenzaldehyde” would be characterized by the presence of a benzene ring, which is a cyclic compound with alternating double bonds, providing a high degree of resonance stability. The diethylamino group would likely contribute to the basicity of the compound, while the hydroxy group could contribute to its acidity.Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. However, the compound could potentially undergo reactions typical of aldehydes, amines, and alcohols.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Diethylamino)-2-hydroxybenzaldehyde” would depend on its molecular structure. The presence of the benzaldehyde group could contribute to its aromaticity, the diethylamino group could make it a weak base, and the hydroxy group could make it a weak acid.科学研究应用

1. Photophysical Properties Study

- Application Summary: This study investigated the effects of different hydrogen bond types on the photophysical properties of diethylamino hydroxybenzoyl hexyl benzoate (DHHB), a derivative of 5-(Diethylamino)-2-hydroxybenzaldehyde .

- Methods and Procedures: The spectral properties of DHHB were systematically explored in protic and aprotic solvents . The formation and stability of hydrogen bonds were also studied .

- Results: The study found that the system mainly existed in the form of intramolecular hydrogen bonds at low concentrations (≤5 μg/mL). With an increase in concentration, the number of intermolecular hydrogen bonds increased and the molar absorption coefficient significantly increased .

2. Structural and Spectral Characterization

- Application Summary: The (E)-5-(diethylamino)-2-((3,5-dinitrophenylimino)methyl)phenol (DNP), a derivative of 5-(Diethylamino)-2-hydroxybenzaldehyde, was characterized by ultraviolet–visible and Fourier transform infrared spectral studies .

- Methods and Procedures: Hirshfeld surface analysis was performed to analyze the contribution of intermolecular contacts in the crystal structure of the studied Schiff base ligand . The plots of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) were used to research the nucleophilic and electrophilic attack sites for the Schiff base ligand .

- Results: According to the ESP analysis, the electrophilic reactivity was mainly found in nitro and hydroxy groups attached to phenyl rings, while the nucleophilic attack was more concentrated on hydrogen atoms .

3. Melanin Synthesis Activation

- Application Summary: A novel furocoumarin derivative of 5-(Diethylamino)-2-hydroxybenzaldehyde was found to upregulate melanin synthesis via the activation of cAMP/PKA and MAPKs signal pathway .

- Methods and Procedures: The specific methods and procedures for this application are not detailed in the available information .

- Results: The specific results or outcomes for this application are not detailed in the available information .

4. Photophysical Properties and Cell Imaging

- Application Summary: Diethylamino functionalized tetraphenylethenes, which are derivatives of 5-(Diethylamino)-2-hydroxybenzaldehyde, were studied for their structural and electronic modulation of photophysical properties . These properties are essential for understanding the mechanisms of aggregation- or crystallization-induced emission (AIE or CIE) and their applications .

- Methods and Procedures: The study involved the design and preparation of diethylamino (DEA) functionalized analogues . The introduction of DEA groups makes these analogues CIE-active .

- Results: The study found that these luminogens exhibit high contrast mechanochromism . Specifically, some demonstrate rapid self-recovery within a few minutes or even several seconds . These luminogenic nanoparticles were successfully utilized in cell imaging due to their high efficiency and biocompatibility .

5. Fluorescence Switches

- Application Summary: Tetra (4- (diethylamino)phenyl)ethene (TPE-4N), a new derivative of 5-(Diethylamino)-2-hydroxybenzaldehyde, shows aggregation-induced emission (AIE) with high solid-state fluorescence quantum yields up to 63.5% . It has strong proton capture capability, allowing for reversible fluorescence switching in acidic and basic solutions .

- Methods and Procedures: TPE-4N was prepared in one step from bis (4- (diethylamino)phenyl)methanone . The protonation and deprotonation processes are reversible and can be repeated many times without fatigue in the solid state .

- Results: A good linear relationship between the emission intensity and the pH value ranging from 4.4 to 6.0 was established . By exposing to hydrochloride vapor, the color of TPE-4N powder is changed from yellow-green to white, accompanied by a fluorescence color change from green to sky-blue .

4. Photophysical Properties and Cell Imaging

- Application Summary: Diethylamino functionalized tetraphenylethenes, which are derivatives of 5-(Diethylamino)-2-hydroxybenzaldehyde, were studied for their structural and electronic modulation of photophysical properties . These properties are essential for understanding the mechanisms of aggregation- or crystallization-induced emission (AIE or CIE) and their applications .

- Methods and Procedures: The study involved the design and preparation of diethylamino (DEA) functionalized analogues . The introduction of DEA groups makes these analogues CIE-active .

- Results: The study found that these luminogens exhibit high contrast mechanochromism . Specifically, some demonstrate rapid self-recovery within a few minutes or even several seconds . These luminogenic nanoparticles were successfully utilized in cell imaging due to their high efficiency and biocompatibility .

5. Fluorescence Switches

- Application Summary: Tetra (4- (diethylamino)phenyl)ethene (TPE-4N), a new derivative of 5-(Diethylamino)-2-hydroxybenzaldehyde, shows aggregation-induced emission (AIE) with high solid-state fluorescence quantum yields up to 63.5% . It has strong proton capture capability, allowing for reversible fluorescence switching in acidic and basic solutions .

- Methods and Procedures: TPE-4N was prepared in one step from bis (4- (diethylamino)phenyl)methanone . The protonation and deprotonation processes are reversible and can be repeated many times without fatigue in the solid state .

- Results: A good linear relationship between the emission intensity and the pH value ranging from 4.4 to 6.0 is established . By exposing to hydrochloride vapor, the color of TPE-4N powder is changed from yellow-green to white, accompanied by a fluorescence color change from green to sky-blue .

安全和危害

Without specific safety data, it’s difficult to provide a detailed safety and hazards analysis. However, as with all chemicals, it should be handled with appropriate safety precautions.

未来方向

The future directions for research on “5-(Diethylamino)-2-hydroxybenzaldehyde” would likely depend on its potential applications. These could include its use as a building block in the synthesis of more complex molecules, or its potential biological activity.

属性

IUPAC Name |

5-(diethylamino)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-12(4-2)10-5-6-11(14)9(7-10)8-13/h5-8,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSMPHMHBQPOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513363 | |

| Record name | 5-(Diethylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Diethylamino)-2-hydroxybenzaldehyde | |

CAS RN |

58537-79-4 | |

| Record name | 5-(Diethylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)

![4-[1,3]Dioxolan-2-yl-hexan-1-ol](/img/structure/B1354994.png)

![2-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1355006.png)

![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B1355007.png)